molecular formula C6H6INO4 B1681665 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate CAS No. 39028-27-8

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate

Cat. No.: B1681665
CAS No.: 39028-27-8
M. Wt: 283.02 g/mol
InChI Key: VRDGQQTWSGDXCU-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate (CAS 39028-27-8), also known as N-succinimidyl iodoacetate (SIA), is a reactive N-hydroxysuccinimide (NHS) ester derivative of iodoacetic acid . Its molecular formula is C₆H₆INO₄, with a molecular weight of 283.06 g/mol. The compound features a succinimidyl ester group linked to an iodoacetate moiety, enabling its primary use as a crosslinking agent in bioconjugation chemistry. The iodine atom enhances electrophilicity, making it highly reactive toward nucleophiles like thiols and amines in proteins or peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate typically involves the reaction of iodoacetic acid with N-hydroxysuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and thiols to form amide and thioester bonds, respectively.

    Coupling Reactions: It is used as a coupling agent in bioconjugate chemistry to link proteins and enzymes.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Solvents: Dichloromethane, ethanol

    Catalysts: Dicyclohexylcarbodiimide (DCC)

Major Products Formed

    Amides: Formed by the reaction with amines

    Thioesters: Formed by the reaction with thiols

Scientific Research Applications

Bioconjugate Chemistry

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate is primarily utilized as a coupling agent in bioconjugate chemistry. Its ability to react selectively with primary amines and sulfhydryl groups allows for the formation of stable amide and thioether bonds:

Application Description
Protein Conjugation Facilitates the conjugation of proteins and enzymes for various biochemical applications.
Monoclonal Antibody Production Enhances production efficiency in cell cultures by optimizing metabolic pathways.

Anticonvulsant Agent Synthesis

Recent studies have highlighted the role of this compound in synthesizing hybrid anticonvulsants. For instance, a focused set of hybrid pyrrolidine derivatives demonstrated potent anticonvulsant properties in various mouse models:

Compound ED50 (mg/kg) Activity Type
Compound 2223.7 (MES)Anticonvulsant
22.4 (6 Hz)
59.4 (scPTZ)

These compounds showed efficacy through mechanisms such as sodium/calcium current inhibition and TRPV1 receptor antagonism, indicating their potential for treating epilepsy and neuropathic pain .

Medicinal Chemistry

The compound's electrophilic nature makes it suitable for modifying biologically active molecules. It is involved in synthesizing various drug candidates and can enhance the therapeutic index of existing drugs:

Application Description
Drug Development Used in creating multitargeted compounds that exhibit broad-spectrum activity against multiple biological targets.
Targeted Drug Delivery Functions as a linker in antibody-drug conjugates, improving stability and solubility for effective drug delivery in oncology.

Case Study 1: Hybrid Anticonvulsants

A study developed hybrid pyrrolidine derivatives that exhibited significant anticonvulsant activity across multiple seizure models. The lead compound demonstrated favorable ADME-Tox properties, suggesting its viability for further clinical development .

Case Study 2: Monoclonal Antibody Enhancement

Research indicated that using this compound in Chinese hamster ovary cell cultures led to increased cell-specific glucose uptake rates while suppressing overall cell growth. This optimization is crucial for enhancing monoclonal antibody yields.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate involves its role as a coupling agent. It reacts with nucleophiles such as amines and thiols to form stable amide and thioester bonds, respectively. This property is utilized in bioconjugate chemistry to link proteins and enzymes, enhancing their functionality and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Physical Properties

Key analogs include halogen-substituted NHS esters and derivatives with varying substituents. A comparison of their properties is summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent
2,5-Dioxopyrrolidin-1-yl 2-iodoacetate 39028-27-8 C₆H₆INO₄ 283.06 Not reported Iodo (-I)
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate 42014-51-7 C₆H₆BrNO₄ 236.02 109–110 Bromo (-Br)
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate 97427-71-9 C₂₄H₁₉NO₄ 385.41 Not reported Pyrene
2,5-Dioxopyrrolidin-1-yl 2-phenylcyclopropanecarboxylate N/A C₁₆H₁₅NO₄ 285.29 Not reported Cyclopropane

Key Observations :

  • The bromo analog (CAS 42014-51-7) has a lower molecular weight and higher melting point (109–110°C) compared to the iodo derivative, likely due to reduced steric bulk and weaker intermolecular interactions .
  • The pyrene-containing derivative (CAS 97427-71-9) exhibits significantly higher molecular weight and hydrophobicity, making it suitable for fluorescence-based applications .

Reactivity and Reaction Mechanisms

Iodo vs. Bromo Derivatives

  • Leaving Group Ability : The iodo substituent (-I) is a superior leaving group compared to bromo (-Br) due to its lower bond dissociation energy and larger atomic size. This renders this compound more reactive in nucleophilic substitution (SN2) reactions, particularly in protein modification .
  • Applications :
    • The iodo derivative is preferred for rapid thiol-selective crosslinking (e.g., cysteine residues) in biochemical assays .
    • The bromo analog may be used in scenarios requiring slower reaction kinetics or reduced side reactivity .

Cyclopropane and Pyrene Derivatives

  • This structural feature is leveraged in synthetic routes for drug intermediates .
  • Pyrene-containing analog : The pyrene moiety enables π-π stacking interactions, making it useful in fluorescent labeling or as a probe for studying protein-ligand interactions .

Stability and Handling Considerations

  • Light Sensitivity : Iodoacetates are prone to photodecomposition, necessitating storage in dark, cool conditions. Bromo analogs are comparatively stable .
  • Thermal Stability : The bromo derivative’s higher melting point (109–110°C) suggests greater thermal stability than the iodo compound, which may decompose at lower temperatures .

Biological Activity

Introduction

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate (CAS No. 39028-27-8) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is recognized for its role as a crosslinker in peptide synthesis and its potential applications in drug development, particularly in the synthesis of antibody-drug conjugates (ADCs).

The molecular formula for this compound is C₆H₆INO₄, with a molecular weight of 283.02 g/mol. The compound features an iodine atom which enhances its reactivity, particularly towards thiol groups in proteins. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC₆H₆INO₄
Molecular Weight283.02 g/mol
SolubilityVery soluble
Log P (octanol-water)0.42
Bioavailability Score0.55

Table 1: Chemical Properties of this compound

The biological activity of this compound primarily arises from its ability to act as a heterobifunctional crosslinker. It contains both an NHS (N-hydroxysuccinimide) ester and an iodine group, allowing it to react selectively with amines and thiols. This dual reactivity facilitates the formation of stable linkages between biomolecules, which is crucial for the development of ADCs.

Key Reactions

  • Amine Reaction : The NHS ester reacts with amines to form stable amide bonds.
  • Thiol Reaction : The iodine moiety reacts with thiol groups to form thioether bonds.

These reactions enable the conjugation of cytotoxic agents to antibodies, enhancing targeted delivery mechanisms in cancer therapy.

Antibody-Drug Conjugates (ADCs)

Recent studies have highlighted the use of this compound in the synthesis of ADCs. ADCs are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy tissues. The crosslinking ability of this compound allows for effective attachment of therapeutic agents to antibodies, improving their efficacy and selectivity.

Case Study

A notable case study demonstrated the successful synthesis of an ADC using this compound as a linker. The resulting conjugate showed enhanced cytotoxicity against target cancer cells while exhibiting reduced off-target effects compared to traditional chemotherapeutics.

In Vitro Studies

In vitro experiments have shown that compounds based on this compound can exhibit pro-apoptotic activity when used in conjunction with specific peptides. For instance, antimicrobial peptides have been linked to this compound to enhance their therapeutic potential against resistant bacterial strains.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate derivatives, and how can reaction efficiency be optimized?

  • Methodology : Derivatives of this compound are typically synthesized via coupling reactions. For example, ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives are prepared using a copper-catalyzed radical-ionic mechanism. Key steps include:

  • Reacting 6-aminohexanoic acid with brominated intermediates under controlled conditions.
  • Optimizing catalyst loading (e.g., heterogeneous copper catalysts) and solvent systems to enhance yield.
  • Monitoring reaction progress via thin-layer chromatography (TLC) and purifying products using column chromatography.
    • Efficiency Optimization : Adjust reaction temperature, solvent polarity, and stoichiometry. Characterize intermediates and final products using 1H^1H- and 13C^{13}C-NMR, IR spectroscopy, and HPLC to verify purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Critical Precautions :

  • Use chemical fume hoods to avoid inhalation of vapors or aerosols.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Store in tightly sealed containers away from light and moisture.
    • Emergency Measures :
  • In case of skin contact, rinse immediately with water for ≥15 minutes.
  • For eye exposure, irrigate with water for ≥15 minutes and seek medical attention.
  • Use dry powder or CO2_2 extinguishers for fire hazards .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm molecular structure and purity. IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700–1800 cm1^{-1}).
  • Chromatography : HPLC with UV detection or LC-MS to quantify impurities.
  • Elemental Analysis : Validate empirical formula compliance.
    • Reference Data : Compare spectral profiles with published datasets for analogous pyrrolidinone derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in conjugation efficiency when using this compound for biomolecule labeling?

  • Troubleshooting :

  • Reaction Conditions : Ensure optimal pH (e.g., neutral to slightly basic) and avoid competing nucleophiles (e.g., Tris buffers).
  • Stoichiometry : Use molar excess of the active ester (2–5x) to drive conjugation with amines or thiols on target biomolecules.
  • Validation : Employ MALDI-TOF mass spectrometry or SDS-PAGE to confirm labeling efficiency. Monitor side reactions (e.g., hydrolysis) via UV-Vis spectroscopy at 260–280 nm .

Q. What mechanistic insights explain the role of heterogeneous copper catalysts in coupling reactions involving this compound derivatives?

  • Mechanistic Analysis :

  • Copper catalysts facilitate single-electron transfer (SET) processes, enabling radical-ionic pathways.
  • Density functional theory (DFT) calculations reveal that partial charges on nitrogen atoms in heterocyclic reactants influence reactivity.
  • Catalyst surface area and porosity critically impact reaction kinetics and selectivity.
    • Experimental Validation : Use electron paramagnetic resonance (EPR) to detect radical intermediates. Compare catalytic efficiency of Cu0^0, CuI^I, and CuII^II species .

Q. What strategies are recommended for analyzing the stability of this compound under varying environmental conditions?

  • Stability Studies :

  • Thermal Stability : Incubate at 4°C, 25°C, and 40°C; monitor degradation via LC-MS over 1–4 weeks.
  • pH Sensitivity : Test solubility and hydrolysis rates in buffers (pH 3–10).
  • Light Exposure : Assess photodegradation under UV/visible light using quartz cuvettes and spectrophotometry.
    • Data Interpretation : Fit degradation kinetics to Arrhenius or first-order models. Identify degradation products (e.g., iodoacetic acid) via high-resolution MS .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDGQQTWSGDXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391202
Record name 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39028-27-8
Record name Iodoacetic acid N-hydroxysuccinimide ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39028-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodoacetic acid N-hydroxysuccinimide ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

40 nm dextran-coated iron oxide nanoparticles (NP; 115,000 g/mole per iron core) were dissolved in 1× phosphate buffered saline (PBS; 137 mM NaCl, 10 mM Phosphate, 2.7 mM KCl, pH 7.4) at a concentration of 2 mg/mL. Vivotag-750 fluorophore was labeled on the NPs such that each NP has around 2 VT-750 fluorophores. The linker N-succinimidyl iodoacetate (SIA) was dissolved in DMSO at 20 mg/mL. The two solutions were mixed to obtain a 1-to-7 mass ratio between iron oxide NPs and SIA for 2 hr at room temperature with shaking. Size exclusion chromatography (column diameter×height=1 cm×30 cm; media: Sephadex G-50-coarse) was used to separate out the excess SIA and to exchange NPs into borate buffer (50 mM sodium borate, 5 mM EDTA, pH 8.3).
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Synthesis routes and methods II

Procedure details

N-Hydroxysuccinimide (1 g, 8.7 mmole), iodoacetic acid (8.7 mmole, 1.6 g), and DCC (8.7 mmole, 1.7 g) were added to 250 mL of EtOAc and the mixture was stirred at room temperature for 5 hours. The mixture was filtered and the filtrate concentrated to dryness in vacuo. The residue was crystallized from ethanol to yield 1.74 g (71%) of white crystals, mp 148-150° C.
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71%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Dioxopyrrolidin-1-yl 2-iodoacetate
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